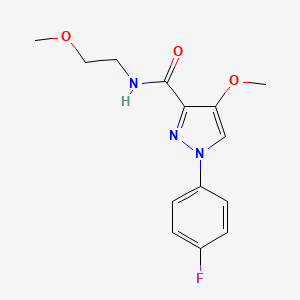
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, or 4-FMPE, is a novel molecule that has recently been studied for its potential applications in scientific research. 4-FMPE is a heterocyclic compound that has been found to possess various biological activities, such as anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in drug discovery and development.
科学研究应用
4-FMPE has been studied for its potential applications in scientific research, particularly in the fields of drug discovery and development. It has been found to possess various anti-inflammatory and anti-cancer properties, which makes it a promising target for drug development. Additionally, 4-FMPE has been studied for its ability to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
作用机制
The mechanism of action of 4-FMPE is not yet fully understood. However, it is believed that 4-FMPE may act by inhibiting the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. Additionally, 4-FMPE has been found to interact with certain receptors, such as the PPARγ receptor, which could be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-FMPE has been found to possess various biochemical and physiological effects. In animal studies, 4-FMPE has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 4-FMPE has been found to modulate the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases, which could be useful in the development of new drugs.
实验室实验的优点和局限性
4-FMPE has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be synthesized in a variety of different methods. Additionally, it has been found to possess various biochemical and physiological effects, which makes it a promising target for drug development.
However, there are also some limitations to using 4-FMPE in lab experiments. The mechanism of action of 4-FMPE is not yet fully understood, and its effects on humans have not yet been studied. Additionally, 4-FMPE is not yet commercially available, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for 4-FMPE research. Further studies could be conducted to better understand the mechanism of action of 4-FMPE and its effects on humans. Additionally, further research could be conducted to determine the potential applications of 4-FMPE in drug discovery and development. Finally, further studies could be conducted to improve the synthesis methods of 4-FMPE and to make it more commercially available.
合成方法
4-FMPE can be synthesized through a number of different methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of 4-fluorophenyl boronic acid with 1,3-diethoxy-2-methylprop-2-en-1-one in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and yields the desired product in high yields. Other methods for the synthesis of 4-FMPE include the Biginelli reaction, the Ugi reaction, and the Pictet-Spengler reaction.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

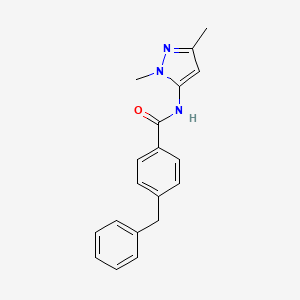
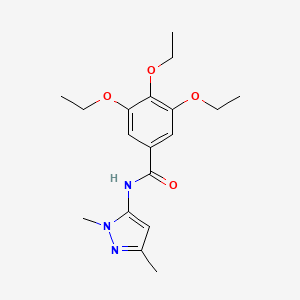
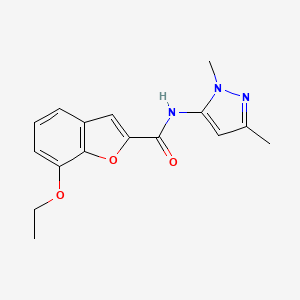
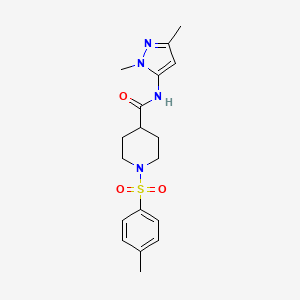
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
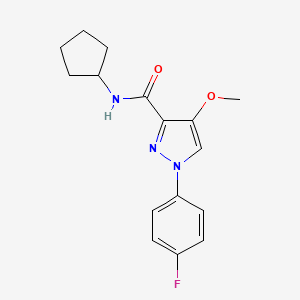
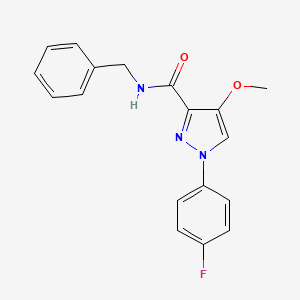
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)